5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin
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Overview
Description
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This particular compound features four phenyl groups substituted with three hydroxyl groups each, making it highly functional and versatile in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,4,5-trihydroxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the mixture is refluxed for several hours. The resulting product is then purified using chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the porphyrin to its reduced form, which may have different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Various substituted porphyrin compounds with different functional groups.
Scientific Research Applications
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and photochemical reactions.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species (ROS) upon light irradiation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and materials for environmental monitoring and energy storage
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy (PDT) for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin: Similar in structure but with different hydroxyl group positions, affecting its chemical properties and reactivity.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Features methoxycarbonyl groups instead of hydroxyl groups, leading to different applications and reactivity.
Uniqueness
5,10,15,20-Tetrakis(3,4,5-trihydroxyphenyl)porphyrin is unique due to its high number of hydroxyl groups, which enhance its solubility in water and its ability to participate in hydrogen bonding. This makes it particularly useful in biological and medical applications where solubility and reactivity are crucial .
Properties
Molecular Formula |
C44H30N4O12 |
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Molecular Weight |
806.7 g/mol |
IUPAC Name |
5-[10,15,20-tris(3,4,5-trihydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C44H30N4O12/c49-29-9-17(10-30(50)41(29)57)37-21-1-2-22(45-21)38(18-11-31(51)42(58)32(52)12-18)24-5-6-26(47-24)40(20-15-35(55)44(60)36(56)16-20)28-8-7-27(48-28)39(25-4-3-23(37)46-25)19-13-33(53)43(59)34(54)14-19/h1-16,45,48-60H |
InChI Key |
PBVSCMFWKYCGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)O)O)O)C7=CC(=C(C(=C7)O)O)O)C8=CC(=C(C(=C8)O)O)O)C=C3)C9=CC(=C(C(=C9)O)O)O |
Origin of Product |
United States |
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